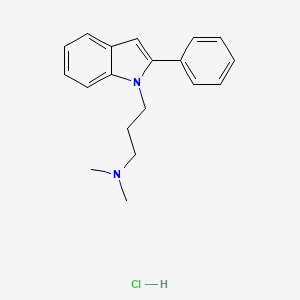
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride, often involves cyclization reactions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction typically yields the corresponding indole in a 40-50% yield.
Industrial Production Methods: Industrial production methods for indole derivatives may involve large-scale cyclization reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing cellular processes and signaling pathways. This compound may act as an agonist or antagonist, depending on the target receptor and the context of its use.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Another indole derivative with diverse biological activities.
1H-Indole-2-carboxylic acid: Known for its role in various chemical reactions and biological applications.
N,N-Dimethyl-1-propanamine: A related amine with different functional groups and properties.
Uniqueness: 1H-Indole-1-propanamine, N,N-dimethyl-2-phenyl-, monohydrochloride stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research.
Propiedades
Número CAS |
65747-00-4 |
|---|---|
Fórmula molecular |
C19H23ClN2 |
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(2-phenylindol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-20(2)13-8-14-21-18-12-7-6-11-17(18)15-19(21)16-9-4-3-5-10-16;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H |
Clave InChI |
CSNRRBCYOQGAIU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


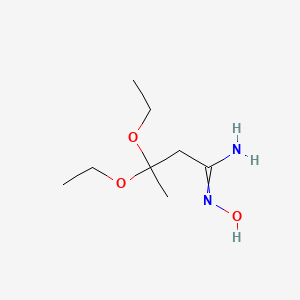
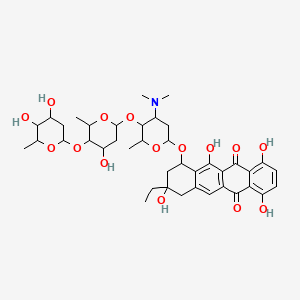
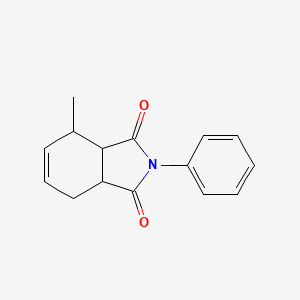

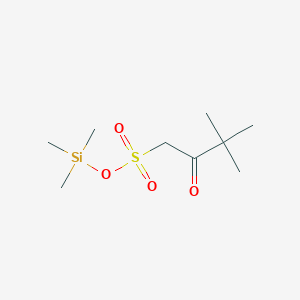

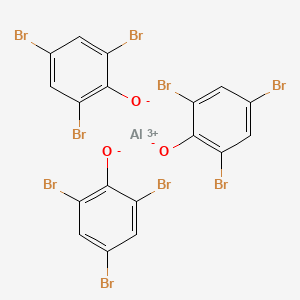
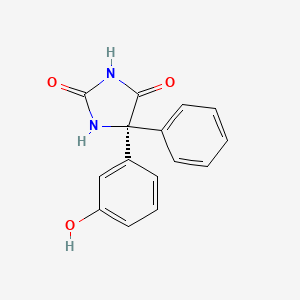
![1-[2-(Benzylsulfanyl)ethanesulfonyl]-4-methylbenzene](/img/structure/B14466325.png)


![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
